molecular formula C14H15N3O2 B13585628 4-methoxy-2-[(1-propyl-1H-pyrazol-4-yl)oxy]benzonitrile

4-methoxy-2-[(1-propyl-1H-pyrazol-4-yl)oxy]benzonitrile

Cat. No.: B13585628
M. Wt: 257.29 g/mol
InChI Key: RSKAPADXUMDGAM-UHFFFAOYSA-N
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Description

4-methoxy-2-[(1-propyl-1H-pyrazol-4-yl)oxy]benzonitrile is an organic compound that belongs to the class of benzonitriles It features a methoxy group, a propyl-substituted pyrazole ring, and a benzonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-2-[(1-propyl-1H-pyrazol-4-yl)oxy]benzonitrile typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through a cyclization reaction involving hydrazine and a suitable diketone or α,β-unsaturated carbonyl compound.

    Substitution reactions: The pyrazole ring is then functionalized with a propyl group through alkylation reactions.

    Coupling with benzonitrile: The final step involves the coupling of the functionalized pyrazole with a methoxy-substituted benzonitrile derivative under appropriate conditions, such as using a base and a suitable solvent.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors, automated synthesis, and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

4-methoxy-2-[(1-propyl-1H-pyrazol-4-yl)oxy]benzonitrile can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The nitrile group can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: 4-formyl-2-[(1-propyl-1H-pyrazol-4-yl)oxy]benzonitrile.

    Reduction: 4-methoxy-2-[(1-propyl-1H-pyrazol-4-yl)oxy]benzylamine.

    Substitution: 4-(substituted)-2-[(1-propyl-1H-pyrazol-4-yl)oxy]benzonitrile.

Scientific Research Applications

4-methoxy-2-[(1-propyl-1H-pyrazol-4-yl)oxy]benzonitrile has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders or inflammatory diseases.

    Materials Science: This compound can be incorporated into polymers or used as a precursor for the synthesis of advanced materials with specific electronic or optical properties.

    Biological Studies: It can serve as a probe or ligand in biochemical assays to study enzyme interactions or receptor binding.

Mechanism of Action

The mechanism of action of 4-methoxy-2-[(1-propyl-1H-pyrazol-4-yl)oxy]benzonitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The methoxy and pyrazole groups can participate in hydrogen bonding, hydrophobic interactions, and π-π stacking, contributing to the compound’s overall bioactivity.

Comparison with Similar Compounds

Similar Compounds

    4-(1H-pyrazol-1-yl)benzonitrile: Lacks the methoxy and propyl groups, which may affect its reactivity and binding properties.

    4-methoxybenzonitrile: Lacks the pyrazole ring, resulting in different chemical and biological properties.

    2-[(1-propyl-1H-pyrazol-4-yl)oxy]benzonitrile: Lacks the methoxy group, which may influence its solubility and reactivity.

Uniqueness

4-methoxy-2-[(1-propyl-1H-pyrazol-4-yl)oxy]benzonitrile is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of the methoxy group enhances its solubility in organic solvents, while the pyrazole ring provides a versatile scaffold for further functionalization.

Properties

Molecular Formula

C14H15N3O2

Molecular Weight

257.29 g/mol

IUPAC Name

4-methoxy-2-(1-propylpyrazol-4-yl)oxybenzonitrile

InChI

InChI=1S/C14H15N3O2/c1-3-6-17-10-13(9-16-17)19-14-7-12(18-2)5-4-11(14)8-15/h4-5,7,9-10H,3,6H2,1-2H3

InChI Key

RSKAPADXUMDGAM-UHFFFAOYSA-N

Canonical SMILES

CCCN1C=C(C=N1)OC2=C(C=CC(=C2)OC)C#N

Origin of Product

United States

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